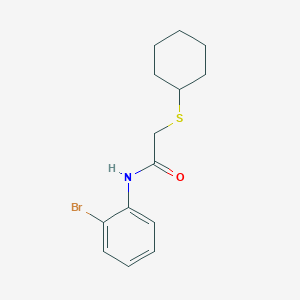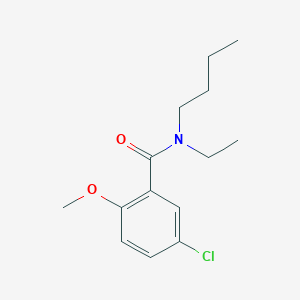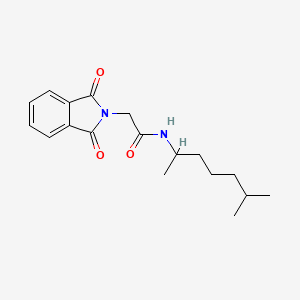![molecular formula C12H11N5O B3975234 [2-(2-amino-9H-purin-6-yl)phenyl]methanol](/img/structure/B3975234.png)
[2-(2-amino-9H-purin-6-yl)phenyl]methanol
Overview
Description
[2-(2-amino-9H-purin-6-yl)phenyl]methanol, also known as 2-APM, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of purine, which is a nitrogen-containing organic compound that is essential for the synthesis of DNA and RNA. The synthesis and study of 2-APM have provided valuable insights into the mechanisms of action of purine derivatives and their potential applications in various fields of research.
Mechanism of Action
The mechanism of action of [2-(2-amino-9H-purin-6-yl)phenyl]methanol is not fully understood, but it is believed to involve the binding of the compound to the purine bases in DNA and RNA. This binding may disrupt the normal structure and function of these molecules, leading to changes in their biochemical and physiological properties.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in DNA and RNA synthesis, and it can also induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using [2-(2-amino-9H-purin-6-yl)phenyl]methanol in lab experiments is its specificity for DNA and RNA. This makes it an excellent tool for the detection and analysis of these molecules. However, there are also some limitations to its use. For example, this compound can be toxic to cells at high concentrations, and its fluorescence properties can be affected by factors such as pH and temperature.
Future Directions
There are many potential future directions for research on [2-(2-amino-9H-purin-6-yl)phenyl]methanol. Some possible areas of study include:
1. Developing new methods for the synthesis of this compound that are more efficient and cost-effective.
2. Investigating the potential applications of this compound in the diagnosis and treatment of cancer and other diseases.
3. Studying the mechanism of action of this compound in more detail to better understand its effects on DNA and RNA.
4. Developing new fluorescent probes based on the structure of this compound that have improved properties and specificity for DNA and RNA.
5. Exploring the potential use of this compound in the development of new drugs and therapies for a range of diseases.
Conclusion:
This compound is a chemical compound that has been extensively studied for its potential applications in scientific research. Its specificity for DNA and RNA, as well as its fluorescence properties, make it an excellent tool for the detection and analysis of these molecules. Further research on this compound is likely to yield valuable insights into the mechanisms of action of purine derivatives and their potential applications in various fields of research.
Scientific Research Applications
[2-(2-amino-9H-purin-6-yl)phenyl]methanol has been extensively studied for its potential applications in scientific research. One of the main areas of research has been its use as a fluorescent probe for the detection of DNA and RNA. This compound has been shown to bind specifically to DNA and RNA, and its fluorescence properties make it an excellent tool for the detection and analysis of these molecules.
properties
IUPAC Name |
[2-(2-amino-7H-purin-6-yl)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O/c13-12-16-9(10-11(17-12)15-6-14-10)8-4-2-1-3-7(8)5-18/h1-4,6,18H,5H2,(H3,13,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCZJKGRKVOIAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=C3C(=NC(=N2)N)N=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-ethyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3975170.png)
![3-(4-chlorophenyl)-2-methyl-9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B3975171.png)
![N-[3-(1-adamantylamino)-2-hydroxypropyl]-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3975176.png)

![N~2~-(2,5-dimethoxyphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3975189.png)
![1-(2-methyl-5-phenyl-3-furoyl)-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B3975194.png)
![2-(4-methylphenyl)-2-oxoethyl 3-(8-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B3975214.png)
![N-(2-chlorophenyl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3975219.png)




![4-chloro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B3975250.png)